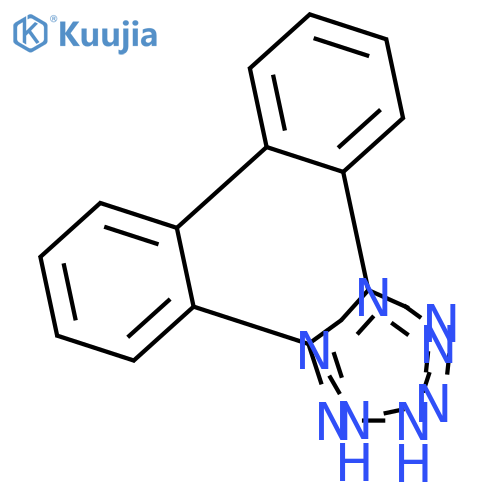Cas no 1159977-11-3 (2,2?-Bistetrazole-1,1?-bisphenyl (Losartan Impurity ))

1159977-11-3 structure
商品名:2,2?-Bistetrazole-1,1?-bisphenyl (Losartan Impurity )
2,2?-Bistetrazole-1,1?-bisphenyl (Losartan Impurity ) 化学的及び物理的性質
名前と識別子
-
- 2,2’-Bistetrazole-1,1’-bisphenyl (Losartan Impurity )
- 2,2'-Bistetrazole-1,1'-bisphenyl
- 5-[2-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-2H-tetrazole
- 2,2'-Bistetrazole-1,1'-bisphenyl (Losartan Impurity)
- 2,2 inverted exclamation mark -Bistetrazole-1,1 inverted exclamation mark -bisphenyl (Losartan Impurity )
- 5,5'-([1,1'-Biphenyl]-2,2'-diyl)bis(2H-tetrazole)
- DTXSID50675707
- 1159977-11-3
- 2,2'-Bistetrazole-1,1'-bisphenyl (Losartan Impurity )
- 2,2?-Bistetrazole-1,1?-bisphenyl (Losartan Impurity )
-
- インチ: InChI=1S/C14H10N8/c1-3-7-11(13-15-19-20-16-13)9(5-1)10-6-2-4-8-12(10)14-17-21-22-18-14/h1-8H,(H,15,16,19,20)(H,17,18,21,22)
- InChIKey: GLVJAQAFZXQEQA-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)C2=CC=CC=C2C3=NNN=N3)C4=NNN=N4
計算された属性
- せいみつぶんしりょう: 290.10300
- どういたいしつりょう: 290.10284235g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 333
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 109Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- PSA: 108.92000
- LogP: 1.71380
2,2?-Bistetrazole-1,1?-bisphenyl (Losartan Impurity ) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B585370-1mg |
2,2?-Bistetrazole-1,1?-bisphenyl (Losartan Impurity ) |
1159977-11-3 | 1mg |
$ 196.00 | 2023-04-18 | ||
| TRC | B585370-10mg |
2,2?-Bistetrazole-1,1?-bisphenyl (Losartan Impurity ) |
1159977-11-3 | 10mg |
$ 1533.00 | 2023-04-18 |
2,2?-Bistetrazole-1,1?-bisphenyl (Losartan Impurity ) 関連文献
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
1159977-11-3 (2,2?-Bistetrazole-1,1?-bisphenyl (Losartan Impurity )) 関連製品
- 147330-32-3(5-1,1'-Biphenyl-2-yl-2H-tetrazole)
- 188890-74-6(2H-Tetrazole,5-[1,1'-biphenyl]-3-yl-)
- 62778-17-0(2H-Tetrazole,5-[1,1'-biphenyl]-4-yl-)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
